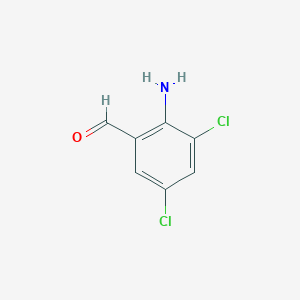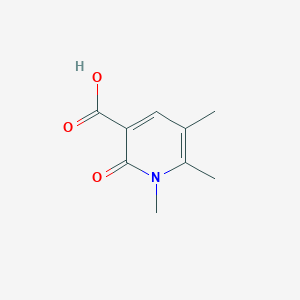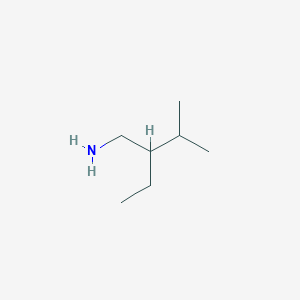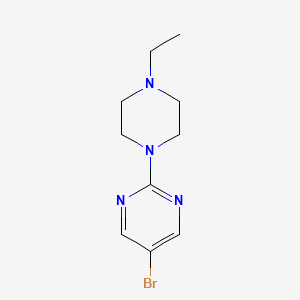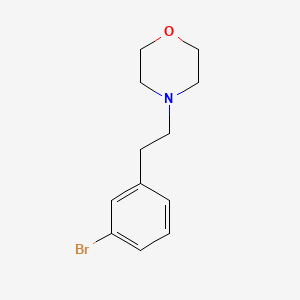
4-(3-Bromophenethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Bromophenethyl)morpholine” is an organic compound with the CAS Number: 364793-86-2 . It belongs to the class of morpholine derivatives .
Molecular Structure Analysis
The molecular formula of “4-(3-Bromophenethyl)morpholine” is C12H16BrNO . The molecular weight is 270.17 . The InChI Code is 1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2 .Physical And Chemical Properties Analysis
The physical form of “4-(3-Bromophenethyl)morpholine” is liquid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacology
4-(3-Bromophenethyl)morpholine: has shown potential in pharmacological research due to its structural characteristics. It possesses a morpholine ring, which is a common feature in various pharmacologically active compounds. The bromophenethyl moiety can act as a precursor in the synthesis of more complex molecules that may interact with biological systems.
- CYP Inhibition : This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP2D6 . This suggests its utility in studying drug-drug interactions and in the development of medications that require specific metabolic profiles.
- Blood-Brain Barrier Permeability : Its structure suggests high blood-brain barrier permeability, making it a candidate for the development of central nervous system-active drugs .
Material Science
In material science, 4-(3-Bromophenethyl)morpholine can be utilized in the synthesis of novel materials due to its ability to act as a linking agent.
- Polymer Synthesis : It can be used to introduce morpholine functionalities into polymers, which can alter the physical properties of the material, such as flexibility and thermal stability .
Chemical Synthesis
The presence of a reactive bromine atom makes 4-(3-Bromophenethyl)morpholine a versatile reagent in organic synthesis.
- Cross-Coupling Reactions : It can participate in various cross-coupling reactions to create complex organic frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, 4-(3-Bromophenethyl)morpholine can be used as a standard or reference compound.
- Chromatography : It may serve as a reference compound in chromatographic methods to help identify and quantify similar compounds in complex mixtures .
Life Sciences
In life sciences, the compound’s properties may be explored in various contexts.
- Bioconjugation : It could be used for bioconjugation purposes, linking biomolecules to other structures to study biological processes or for therapeutic purposes .
Industrial Applications
While specific industrial applications of 4-(3-Bromophenethyl)morpholine are not extensively documented, its chemical properties suggest potential uses.
Safety and Hazards
The safety information for “4-(3-Bromophenethyl)morpholine” includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
- The primary target of 4-(3-bromophenethyl)morpholine is not explicitly mentioned in the available literature. However, morpholines, in general, are known to interact with various receptors and enzymes due to their structural similarity to neurotransmitters and other biologically active molecules .
Target of Action
Eigenschaften
IUPAC Name |
4-[2-(3-bromophenyl)ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPEQDLCZSZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenethyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)





